(2S, 4'S, 8'S)-β-Tocopherol
Description
Properties
Molecular Formula |
C₂₈H₄₈O₂ |
|---|---|
Molecular Weight |
416.68 |
Synonyms |
(S,S,S)-β-Tocopherol; |
Origin of Product |
United States |
Biosynthesis and Genetic Regulation of β Tocopherol Pathways
Precursor Compounds and Initial Enzymatic Steps in Tocopherol Synthesis
The journey to β-tocopherol begins with the convergence of two distinct metabolic pathways that provide the essential building blocks: an aromatic head group and a lipophilic side chain. The synthesis of all tocopherols (B72186), including the β-isoform, occurs within the plastids of photosynthetic organisms. mdpi.comresearchgate.net
Phytyl Diphosphate (B83284) (PPP) Contribution from Chlorophyll (B73375) Metabolism
The lipophilic side chain of tocopherols is a C20 phytyl tail, which is supplied by phytyl diphosphate (PPP). nih.gov PPP can be synthesized through two main routes. One is the direct reduction of geranylgeranyl diphosphate (GGDP), an intermediate of the methylerythritol 4-phosphate (MEP) pathway. nih.gov The second, and often predominant pathway, involves the recycling of free phytol (B49457) that is liberated during the degradation of chlorophyll. nih.govfrontiersin.org In this salvage pathway, free phytol is phosphorylated in two successive steps by phytol kinase (VTE5) and phytyl phosphate (B84403) kinase (VTE6) to generate PPP. nih.govfrontiersin.org Studies in Arabidopsis have shown that a significant portion of the PPP required for tocopherol synthesis is derived from this chlorophyll turnover, highlighting the integral link between chlorophyll metabolism and vitamin E production. frontiersin.org
Role of p-Hydroxyphenylpyruvate Dioxygenase (HPPD) in HGA Formation
The formation of HGA is catalyzed by the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD). nih.gov This enzyme converts p-hydroxyphenylpyruvate (HPP), a derivative of tyrosine, into HGA. wikipedia.orgnih.gov HPPD is a non-heme iron(II)-dependent oxygenase that plays a pivotal anabolic role in photosynthetic organisms by providing the essential precursor for both tocopherols and plastoquinones. nih.gov The activity of HPPD is considered a key regulatory point in the tocopherol biosynthetic pathway. researchgate.net While overexpression of HPPD in some transgenic plants has not always led to a significant increase in tocopherol content, suggesting other limiting factors, its role remains fundamental to initiating the pathway. nih.gov
Dedicated Biosynthetic Enzymes Leading to β-Tocopherol
Once the precursors HGA and PPP are available in the plastid, a series of dedicated enzymes catalyze the core steps of tocopherol biosynthesis.
Homogentisate (B1232598) Phytyltransferase (HPT/VTE2) Catalysis
The committed step in tocopherol biosynthesis is the condensation of HGA and PPP, a reaction catalyzed by the enzyme Homogentisate Phytyltransferase (HPT), which is encoded by the VTE2 gene. nih.govmdpi.com This enzymatic reaction forms 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). nih.govresearchgate.net The HPT enzyme is localized to the inner envelope of the chloroplast. nih.gov The activity of HPT is a critical rate-limiting step in the pathway; for instance, Arabidopsis plants that lack a functional VTE2 gene are completely deficient in all tocopherol forms. nih.govmdpi.com Conversely, overexpressing HPT can lead to increased tocopherol levels, particularly under abiotic stress conditions. researchgate.net
Tocopherol Cyclase (TC/VTE1) Activity
Following the formation of MPBQ, the pathway branches. To form β-tocopherol, the intermediate MPBQ is first directly cyclized by Tocopherol Cyclase (TC), encoded by the VTE1 gene. frontiersin.org This reaction creates the chromanol ring characteristic of all tocopherols and results in the formation of δ-tocopherol. nih.gov Subsequently, δ-tocopherol is methylated to form β-tocopherol by the enzyme γ-tocopherol methyltransferase (γ-TMT), encoded by VTE4. nih.govresearchgate.net
Mutations in the VTE1 gene lead to a complete lack of tocopherols and an accumulation of the un-cyclized precursor, demonstrating the essential role of this enzyme. nih.gov The TC enzyme acts on both methylated and non-methylated phytylquinol intermediates, channeling them toward the final steps of tocopherol synthesis. frontiersin.org
Data Tables
Table 1: Key Enzymes in the Early Stages of β-Tocopherol Biosynthesis
| Enzyme Name | Gene Name | Substrate(s) | Product | Function |
| p-Hydroxyphenylpyruvate Dioxygenase | HPPD / PDS1 | p-Hydroxyphenylpyruvate (HPP) | Homogentisic Acid (HGA) | Catalyzes the formation of the aromatic head group precursor. nih.govnih.gov |
| Phytol Kinase | VTE5 | Phytol | Phytyl-phosphate | First phosphorylation step in recycling phytol from chlorophyll degradation. nih.govfrontiersin.org |
| Phytyl Phosphate Kinase | VTE6 | Phytyl-phosphate | Phytyl Diphosphate (PPP) | Second phosphorylation step to form the lipophilic tail precursor. nih.govfrontiersin.org |
| Homogentisate Phytyltransferase | HPT / VTE2 | Homogentisic Acid (HGA), Phytyl Diphosphate (PPP) | 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) | Condenses the aromatic head and lipophilic tail; the committed step in tocopherol synthesis. nih.govnih.gov |
| Tocopherol Cyclase | TC / VTE1 | 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) | δ-Tocopherol | Catalyzes the formation of the chromanol ring to produce the direct precursor of β-tocopherol. nih.govfrontiersin.org |
Table 2: Precursor Compounds for β-Tocopherol Synthesis
| Compound Name | Abbreviation | Role in Pathway | Origin |
| p-Hydroxyphenylpyruvate | HPP | Initial substrate for HGA synthesis | Tyrosine catabolism wikipedia.org |
| Homogentisic Acid | HGA | Aromatic head group of tocopherols | Formed from HPP by HPPD enzyme nih.gov |
| Geranylgeranyl Diphosphate | GGDP | Precursor for de novo PPP synthesis | Methylerythritol 4-phosphate (MEP) pathway nih.gov |
| Phytol | - | Precursor for salvage pathway PPP synthesis | Chlorophyll degradation nih.gov |
| Phytyl Diphosphate | PPP | Lipophilic side chain of tocopherols | De novo synthesis from GGDP or salvage from phytol nih.govnih.gov |
| 2-methyl-6-phytyl-1,4-benzoquinol | MPBQ | Intermediate after condensation of HGA and PPP | Formed by HPT/VTE2 enzyme nih.gov |
| δ-Tocopherol | - | Direct precursor to β-tocopherol | Formed from MPBQ by TC/VTE1 enzyme frontiersin.org |
γ-Tocopherol Methyltransferase (γ-TMT/VTE4) in β-Tocopherol Formation
The final and crucial step in the formation of β-tocopherol is catalyzed by the enzyme γ-tocopherol methyltransferase (γ-TMT), which is encoded by the VTE4 gene. frontiersin.orgnih.govnih.gov This enzyme facilitates the methylation of the chromanol ring on tocopherol precursors. nih.gov Specifically, γ-TMT catalyzes the conversion of δ-tocopherol into β-tocopherol by adding a methyl group. nih.govnih.gov The same enzyme is also responsible for the methylation of γ-tocopherol to produce α-tocopherol, the most biologically active form of vitamin E. frontiersin.orgnih.govnih.govnih.gov
The activity of γ-TMT, and therefore the expression of the VTE4 gene, directly influences the composition of tocopherols within a plant. nih.govfrontiersin.org For instance, in Arabidopsis thaliana mutants lacking a functional VTE4 gene, α-tocopherol is absent, and there is a corresponding accumulation of γ-tocopherol. nih.gov This highlights the pivotal role of VTE4 in determining the relative amounts of different tocopherol isoforms. nih.govnih.gov In crops like rapeseed (Brassica napus), editing the homologous copies of the BnVTE4 gene has been shown to significantly alter the α-tocopherol content and the ratio between α- and γ-tocopherol. frontiersin.org
Genetic and Transcriptional Control of β-Tocopherol Biosynthesis
The synthesis of all tocopherols, including β-tocopherol, is a highly regulated process controlled by a suite of specific genes. The expression of these genes is, in turn, managed by complex transcriptional networks that respond to both developmental cues and environmental stimuli. frontiersin.org
Identification and Characterization of Key Biosynthetic Genes (VTE1, VTE2, VTE4, PDS1)
The core pathway for tocopherol biosynthesis has been well-characterized, and several key genes, often designated as VTE (Vitamin E deficient), have been identified. nih.govpnas.org
PDS1 (p-hydroxyphenylpyruvate dioxygenase/HPPD): This gene encodes the enzyme p-hydroxyphenylpyruvate dioxygenase, which catalyzes the formation of homogentisate (HGA), the aromatic precursor for all tocopherols. frontiersin.orgnih.gov The PDS1 gene is considered to initiate the committed step of the pathway, and its absence in Arabidopsis mutants results in a lethal phenotype, demonstrating its essential role. nih.gov
VTE2 (Homogentisate Phytyltransferase/HPT): The VTE2 gene encodes homogentisate phytyltransferase, the enzyme that catalyzes the condensation of HGA with phytyl diphosphate (PDP). nih.govfrontiersin.org This reaction forms 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), the first intermediate in the tocopherol-specific pathway. frontiersin.orgnih.gov HPT is often considered a rate-limiting step in tocopherol synthesis in the leaves and seeds of model plants like Arabidopsis. frontiersin.orgnih.govresearchgate.net
VTE1 (Tocopherol Cyclase/TC): This gene's product, tocopherol cyclase, is responsible for forming the characteristic chromanol ring of tocopherols. nih.govfrontiersin.org It acts on intermediates like MPBQ and 2,3-dimethyl-5-phytylbenzoquinol (DMPBQ) to produce δ-tocopherol and γ-tocopherol, respectively. nih.govnih.gov
VTE4 (γ-Tocopherol Methyltransferase/γ-TMT): As previously discussed, VTE4 encodes the enzyme that performs the final methylation step. It converts δ-tocopherol to β-tocopherol and γ-tocopherol to α-tocopherol, thereby determining the final tocopherol profile. nih.govfrontiersin.orgnih.gov
Table 1: Key Genes in Tocopherol Biosynthesis
| Gene | Enzyme Encoded | Function in Pathway |
|---|---|---|
| PDS1 (HPPD) | p-hydroxyphenylpyruvate dioxygenase | Catalyzes the formation of the aromatic precursor homogentisate (HGA). frontiersin.orgnih.gov |
| VTE2 (HPT) | Homogentisate Phytyltransferase | Condenses HGA and phytyl diphosphate (PDP) to form the first tocopherol intermediate (MPBQ). nih.govfrontiersin.org |
| VTE1 (TC) | Tocopherol Cyclase | Catalyzes the formation of the chromanol ring to produce δ- and γ-tocopherol. nih.govnih.gov |
Transcriptional Regulation Mechanisms in Plants
The accumulation of tocopherols in plant tissues is primarily regulated at the transcriptional level. frontiersin.org The expression of biosynthetic genes is controlled both spatially (in different tissues) and temporally (during different developmental stages), and is also influenced by environmental factors. nih.govfrontiersin.org
Studies in various plants, including tomato and citrus, have shown that the transcript levels of VTE genes change significantly during fruit development and maturation. nih.govfrontiersin.org For example, in the flavedo (outer peel) of citrus fruits, an increase in tocopherols during maturation was associated with the up-regulation of TAT1 (tyrosine aminotransferase) and VTE4. frontiersin.org In tomato, analysis of 47 genes related to the pathway revealed that tocopherol biosynthesis is controlled throughout fruit development, with specific genes from the precursor and core pathways being highly associated with vitamin E content. nih.gov
Environmental stresses such as high light, cold, and water stress can also modulate the expression of these genes. frontiersin.orgoup.com Tocopherols play a role in photoprotection, and their synthesis is often increased in response to high light stress. frontiersin.org In mandarin fruit, changes in the expression of VTE4 during cold storage were suggested to account for differences in γ-tocopherol levels among cultivars with varying susceptibility to chilling injury. researchgate.net This indicates that the transcriptional control of the pathway is a key component of the plant's response to abiotic stress. researchgate.netoup.com
Metabolic Engineering Strategies for Tocopherol Biofortification
Given the nutritional importance of tocopherols, significant research has focused on metabolic engineering to enhance their content in crops, a process known as biofortification. nih.govspot-biotech.com These strategies primarily involve the overexpression of key enzyme-encoding genes in the biosynthetic pathway. nih.govmdpi.com
One of the most effective strategies has been the overexpression of the VTE4 (γ-TMT) gene. unifr.ch Since many major crops accumulate high levels of γ-tocopherol, which has lower vitamin E activity than α-tocopherol, overexpressing VTE4 effectively converts this γ-tocopherol into the more potent α-tocopherol. nih.govunifr.ch This approach has been shown to increase the α-tocopherol content by as much as 80-fold in various plant species. nih.govmdpi.com Similarly, overexpressing VTE4 can convert δ-tocopherol into β-tocopherol, which has a significantly higher vitamin E activity. unifr.ch
Another successful approach involves targeting rate-limiting steps in the pathway. Overexpression of VTE2 (HPT) has led to significant increases in total tocopherol levels in the leaves of several plants, including Arabidopsis, tobacco, and potato. nih.gov Furthermore, simultaneously overexpressing multiple genes can have an additive effect. The co-expression of VTE2 and VTE4 in Arabidopsis not only increased the total tocopherol content up to 12-fold but also converted all the accumulated γ-tocopherol into α-tocopherol. nih.gov Engineering the precursor pathways, for instance by overexpressing genes like HPPD (PDS1) to increase the supply of HGA, has also resulted in modest increases in total tocopherols. frontiersin.orgfrontiersin.org
Table 2: Examples of Metabolic Engineering Strategies for Tocopherol Enhancement
| Strategy | Target Gene(s) | Plant/Organism | Outcome |
|---|---|---|---|
| Overexpression | γ-TMT (VTE4) | Various species | 80-fold increase in α-tocopherol content by converting γ-tocopherol. nih.govmdpi.com |
| Overexpression | AtHPT (VTE2) | Arabidopsis, tobacco, potato, lettuce, rice | 2.7 to 5.4-fold increase in α-tocopherol levels in leaves. nih.gov |
| Co-overexpression | VTE2 and VTE4 | Arabidopsis thaliana | Up to 12-fold increase in total tocopherols; complete conversion of γ- to α-tocopherol. nih.gov |
| Overexpression | PDS1 (HPPD) | Arabidopsis thaliana | Up to 43% increase in leaf tocopherols and 28% in seeds. nih.gov |
Metabolism and Biotransformation of 2s, 4 S, 8 S β Tocopherol
Absorption and Systemic Distribution Mechanisms
The initial stages of β-tocopherol metabolism involve its absorption from the intestine and distribution throughout the body, processes that are intrinsically linked to lipid metabolism.
All forms of vitamin E, including β-tocopherol, are fat-soluble compounds whose absorption is dependent on the presence of dietary fats and the formation of micelles in the small intestine. nih.govoregonstate.edu These micelles, containing bile acids and products of fat digestion, facilitate the uptake of tocopherols (B72186) by intestinal cells (enterocytes). nih.govoregonstate.edu Once inside the enterocytes, tocopherols are packaged into large lipoprotein particles called chylomicrons, without discrimination between the different forms. nih.govrsc.org
These chylomicrons are then secreted into the lymphatic system and eventually enter the bloodstream. nih.govwjgnet.com As chylomicrons circulate, they are acted upon by lipoprotein lipase, which hydrolyzes the triglycerides they contain. wjgnet.com During this process, the vitamin E molecules, including β-tocopherol, remain within the resulting chylomicron remnants. wjgnet.com These remnants are subsequently taken up by the liver, which is the primary organ for vitamin E processing. wjgnet.comtandfonline.com
A critical divergence in the metabolic pathways of different tocopherols occurs in the liver. rsc.org The liver contains a specific protein called the α-tocopherol transfer protein (α-TTP), which exhibits a strong and preferential affinity for α-tocopherol. mdpi.commdpi.com This protein is responsible for incorporating α-tocopherol into very low-density lipoproteins (VLDLs) for secretion back into the circulation and distribution to peripheral tissues. rsc.orgwjgnet.com
In contrast, α-TTP has a significantly lower binding affinity for other forms of vitamin E. researchgate.net Specifically, its affinity for β-tocopherol is approximately 38% of that for α-tocopherol. rsc.orgmdpi.com This disparity in recognition is a key factor in the differential retention of tocopherols in the body. nih.gov Because β-tocopherol is not as efficiently bound by α-TTP, it is not preferentially re-secreted from the liver. mdpi.com Instead, a larger proportion of it is directed towards catabolic pathways for degradation and excretion. nih.govmdpi.com This leads to lower plasma and tissue concentrations of β-tocopherol compared to α-tocopherol, despite being absorbed similarly from the gut. mdpi.commdpi.com
Table 1: Relative Binding Affinity of α-Tocopherol Transfer Protein (α-TTP) for Different Tocopherols
| Tocopherol Isomer | Relative Binding Affinity (%) |
| α-Tocopherol | 100 |
| β-Tocopherol | 38 rsc.orgmdpi.com |
| γ-Tocopherol | 9 rsc.orgresearchgate.net |
| δ-Tocopherol | 2 rsc.orgmdpi.com |
Catabolic Pathways and Metabolite Formation
The tocopherols that are not retained and secreted by the liver, such as β-tocopherol, undergo a series of enzymatic reactions leading to their breakdown and eventual elimination from the body. nih.govmdpi.com This catabolic process primarily involves oxidation of the phytyl side chain. researchgate.net
The initial and rate-limiting step in the catabolism of all tocopherols is ω-hydroxylation. semanticscholar.orgtandfonline.com This reaction is catalyzed by a specific enzyme from the cytochrome P450 superfamily, namely CYP4F2. capes.gov.brnih.gov This enzyme adds a hydroxyl group to the terminal methyl group of the tocopherol's phytyl side chain, forming a 13'-hydroxychromanol. nih.govrsc.org
Research has shown that CYP4F2 exhibits substrate preference, more efficiently metabolizing non-α-tocopherol forms. nih.govrsc.org The enzyme's activity is lower for α- and β-tocopherol compared to γ- and δ-tocopherol. rsc.org This further contributes to the lower systemic levels of β-tocopherol relative to α-tocopherol. The initial 13'-hydroxychromanol is then further oxidized to a carboxylic acid, forming 13'-carboxychromanol (13'-COOH). nih.govmdpi.com
Following the initial ω-oxidation, the 13'-carboxychromanol metabolite enters a catabolic pathway analogous to the β-oxidation of fatty acids. nih.govmdpi.com This process involves the sequential shortening of the phytyl side chain by removing two- or three-carbon units in each cycle. nih.govnih.gov
This series of β-oxidation reactions occurs in both peroxisomes and mitochondria. mdpi.com The first two cycles, which form the intermediate-chain metabolites 11'-carboxychromanol and 9'-carboxychromanol, take place in peroxisomes. mdpi.com Subsequent cycles continue in the mitochondria, leading to the formation of shorter-chain metabolites. mdpi.com
The stepwise β-oxidation of the side chain ultimately results in the formation of a terminal metabolite known as carboxyethyl-hydroxychroman (CEHC). nih.govmdpi.com For each tocopherol isomer, a corresponding CEHC is produced; for instance, β-tocopherol is metabolized to β-CEHC. rsc.org These CEHCs are water-soluble compounds that are primarily excreted in the urine. mdpi.comebi.ac.uk
In addition to the primary β-oxidation pathway, the intermediate carboxychromanol metabolites can also undergo conjugation reactions, particularly sulfation. nih.govnih.gov Sulfated long-chain carboxychromanols, such as sulfated 13'-, 11'-, and 9'-carboxychromanols, have been identified as novel metabolites. nih.govresearchgate.net It is believed that sulfation can occur in parallel with β-oxidation, especially when vitamin E intake is high. nih.govnih.gov These sulfated analogs are also water-soluble and contribute to the elimination of tocopherol metabolites from the body. researchgate.net
Differential Metabolic Rates Among Tocopherol Isoforms
The various isoforms of vitamin E—α-, β-, γ-, and δ-tocopherol—are not treated equally within the human body. nih.govmdpi.commdpi.com Their structural differences, specifically the number and position of methyl groups on the chromanol ring, lead to significant variations in their metabolic rates and ultimate bioavailability. nih.govsemanticscholar.org This differential handling is primarily governed by the interplay of two key hepatic proteins: the α-tocopherol transfer protein (α-TTP) and the enzyme Cytochrome P450 4F2 (CYP4F2). nih.govnih.gov
The liver plays a central role in regulating vitamin E status. researchgate.netwjgnet.com After intestinal absorption, all tocopherol isoforms are transported to the liver within chylomicron remnants. mdpi.comresearchgate.net Here, α-TTP exhibits a distinct preferential binding for α-tocopherol, specifically the natural RRR-α-tocopherol stereoisomer. mdpi.comnih.govwikipedia.org This high affinity of α-TTP for α-tocopherol ensures its incorporation into very-low-density lipoproteins (VLDL) for distribution to other tissues, effectively protecting it from immediate catabolism. mdpi.comresearchgate.netresearchgate.net
In contrast, isoforms with lower binding affinity for α-TTP, including β-tocopherol, γ-tocopherol, and δ-tocopherol, are not retained as efficiently. mdpi.comnih.govcambridge.org Consequently, these non-α-tocopherols are more susceptible to metabolic degradation initiated by the enzyme CYP4F2. nih.govnih.gov CYP4F2 is the primary ω-hydroxylase that catalyzes the first and rate-limiting step in the breakdown of the tocopherol side chain. nih.govsemanticscholar.orgnih.gov This process involves ω-hydroxylation followed by a series of β-oxidation cycles, which progressively shorten the phytyl tail and result in water-soluble metabolites, such as carboxyethyl-hydroxychromans (CEHCs), that are excreted in the urine. nih.govnih.govskinident.world
Research has consistently shown that γ- and δ-tocopherols are metabolized far more extensively than α-tocopherol. nih.gov Studies using deuterated tocopherols demonstrated that a significantly higher percentage of an administered γ-tocopherol dose is excreted as urinary γ-CEHC compared to the α-CEHC excreted from an α-tocopherol dose. nih.gov For instance, one study reported that while less than 1% of a labeled α-tocopherol dose was recovered as α-CEHC in urine, approximately 7.5% of a labeled γ-tocopherol dose was excreted as γ-CEHC. nih.gov This indicates a much faster turnover and elimination of γ-tocopherol. oregonstate.edu The metabolic rate of tocotrienols, the unsaturated forms of vitamin E, is even more rapid than that of tocopherols. nih.gov
The substrate preference of the CYP4F2 enzyme further underscores this differential metabolism. semanticscholar.org In vitro studies with human liver microsomes have shown that CYP4F2 metabolizes γ-tocopherol at a rate that is 6 to 12 times faster than α-tocopherol, despite having a similar affinity for both as substrates. researchgate.net This enzymatic preference, combined with the discriminatory binding of α-TTP, results in the preferential retention of α-tocopherol and the accelerated catabolism and elimination of β-, γ-, and δ-tocopherols. mdpi.comresearchgate.net Therefore, although γ-tocopherol is the most common form of vitamin E in the American diet, α-tocopherol is the predominant form found in tissues due to its slower metabolic rate. mdpi.comresearchgate.netresearchgate.net
The following tables provide comparative data on the factors influencing the differential metabolism of tocopherol isoforms.
Table 1: Relative Binding Affinity and Bioactivity of Tocopherol Isoforms
This table shows the relative affinity of α-Tocopherol Transfer Protein (α-TTP) for different tocopherol isoforms and their corresponding biological activity as determined by the rat fetal resorption–gestation assay. The data is normalized to RRR-α-tocopherol, which is set at 100%.
| Isoform | α-TTP Binding Affinity (%) nih.govcambridge.org | Relative Bioactivity (%) cambridge.org |
| α-Tocopherol | 100 | 100 |
| β-Tocopherol | 38 | 57 |
| γ-Tocopherol | 9 | 37 |
| δ-Tocopherol | 2 | 1.4 |
Table 2: Comparative Pharmacokinetic Parameters of Tocopherol Isoforms
This table presents key pharmacokinetic parameters for different tocopherol isoforms following oral administration, illustrating the differences in their absorption and elimination.
| Parameter | α-Tocopherol drugbank.com | β-Tocopherol drugbank.com | γ-Tocopherol drugbank.com | δ-Tocopherol drugbank.com |
| Tmax (hours) | ~6.0 | 3.02 | 3.01 | 2.44 |
| Cmax (ng/mL) | 2754.36 | 704.16 | 547.45 | 1353.79 |
| Elimination Half-life (hours) | ~13-15 (inferred) | 3.02 | 2.91 | 2.44 |
| Apparent Volume of Distribution (mL) | Not Reported | 0.556 ± 0.046 | 0.799 ± 0.047 | 0.284 ± 0.021 |
Molecular and Cellular Mechanisms of Action of 2s, 4 S, 8 S β Tocopherol
Antioxidant Mechanisms in Biological Systems
The primary and most well-understood function of tocopherols (B72186), including the β-isoform, is their role as lipid-soluble antioxidants. asm.orgmdpi.com They are integral in protecting cellular membranes from oxidative damage.
(2S, 4'S, 8'S)-β-Tocopherol participates in the neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can damage cellular components like lipids, proteins, and nucleic acids. nih.govmdpi.com ROS, such as singlet oxygen (¹O₂) and peroxyl radicals (ROO•), are generated during normal metabolic processes and under conditions of stress, such as exposure to UV light. asm.orgnih.gov
β-Tocopherol is recognized for its ability to quench singlet oxygen, a particularly damaging ROS produced in photosynthetic organisms and by UV activation in animal tissues. asm.orgoup.com Studies have shown that the physical quenching efficiency of β-tocopherol against singlet oxygen is comparable to that of α-tocopherol. asm.org However, β-tocopherol exhibits lower chemical reactivity with singlet oxygen, which may allow it to maintain its quenching capacity without being rapidly consumed. asm.org
While γ-tocopherol is noted for its superior ability to trap RNS due to its unsubstituted C-5 position, β-tocopherol has also been investigated for its potential to scavenge RNS. mdpi.comresearchgate.net Theoretical studies suggest that β-tocopherol could act as a scavenger of the nitrogen dioxide radical (•NO₂). mdpi.com
The principal mechanism by which β-tocopherol exerts its antioxidant effect is through Hydrogen Atom Transfer (HAT). mdpi.com This process involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group on its chromanol ring to a free radical. mdpi.commdpi.com This action neutralizes the radical, thereby terminating the oxidative chain reaction. mdpi.com
The structure of the chromanol ring, with its methyl group substitutions, is optimized for resonance stabilization of the resulting tocopheroxyl radical. unibe.ch The presence of methyl groups, which are electron-donating, enhances this stabilization. researchgate.net In β-tocopherol, the methyl groups are located at the 5 and 8 positions of the chromanol ring. nih.govmdpi.com The antioxidant activity of tocopherols is influenced by the number and position of these methyl groups. researchgate.net The HAT mechanism is a key feature of the antioxidant action of all tocopherols. mdpi.commdpi.com
A critical function of this compound is its role as a chain-breaking antioxidant in the process of lipid peroxidation. asm.orgnih.gov Lipid peroxidation is a detrimental chain reaction that can damage cell membranes, which are rich in polyunsaturated fatty acids. mdpi.com The process is initiated by a free radical abstracting a hydrogen atom from a lipid, forming a lipid radical (L•), which then reacts with oxygen to form a lipid peroxyl radical (LOO•). researchgate.net
β-Tocopherol interrupts this cascade by donating a hydrogen atom to the lipid peroxyl radical, thus "breaking" the chain of propagation. asm.orgmdpi.comresearchgate.net This reaction is highly efficient, with tocopherols scavenging peroxyl radicals much faster than these radicals can react with adjacent lipid molecules. skinident.world The resulting tocopheroxyl radical is relatively stable and less reactive, preventing it from initiating new peroxidation chains. nih.govunibe.ch In some contexts, β-tocopherol has demonstrated significant protection against lipid peroxidation, although its efficiency can be comparatively lower than α-tocopherol. researchgate.netnih.gov
| Tocopherol Form | Relative Antioxidant Activity (in vitro, liposomes) asm.org | Relative Physical Quenching of Singlet Oxygen asm.org | Relative Chemical Quenching of Singlet Oxygen asm.org |
|---|---|---|---|
| α-Tocopherol | α > β > γ > δ | α ≥ β > γ > δ | α > γ > δ > β |
| β-Tocopherol | |||
| γ-Tocopherol | |||
| δ-Tocopherol |
Beyond direct radical scavenging, tocopherols influence cellular responses to oxidative stress by modulating signaling pathways. researchgate.net While much of the research has centered on α-tocopherol, studies on tocopherols, in general, suggest a role in pathways like PI3K/AKT/mTOR. For instance, tocopherol has been shown to protect bone marrow-derived mesenchymal stem cells (BMSCs) from oxidative stress by inhibiting ferroptosis through the PI3K/AKT/mTOR pathway. nih.gov In these studies, tocopherol treatment maintained cell viability, reduced intracellular ROS, and upregulated the phosphorylation of PI3K, AKT, and mTOR in H₂O₂-stimulated BMSCs. nih.gov This suggests that tocopherols can protect against oxidative damage by activating pro-survival signaling cascades. nih.gov
Non-Antioxidant Cellular Signaling Roles of Tocopherols (relevant to β-Tocopherol)
Emerging evidence indicates that tocopherols possess functions independent of their radical-scavenging capabilities. unibe.chbsb-muenchen.denih.gov These non-antioxidant roles often involve the modulation of specific cellular signaling pathways and are frequently isoform-specific. unibe.chbsb-muenchen.de
While α-tocopherol has been more extensively studied for its non-antioxidant roles, some of these functions are not shared by β-tocopherol. unibe.chbsb-muenchen.denih.gov For example, α-tocopherol is known to specifically inhibit Protein Kinase C (PKC) activity, an effect not observed with β-tocopherol. skinident.worldahajournals.org PKC is a key enzyme in various signal transduction pathways that regulate cell growth and differentiation. ahajournals.org
Regulation of Gene Expression and Transcription Factors
This compound, a naturally occurring form of vitamin E, is involved in the regulation of gene expression through various mechanisms that are distinct from its antioxidant functions. ahajournals.orgwikipedia.orgnih.gov While its antioxidant properties are well-documented, emerging research highlights its role in modulating specific cellular signaling pathways and interacting with transcription factors. researchgate.netnih.gov
Unlike α-tocopherol, which has been more extensively studied, β-tocopherol exhibits differential effects on gene expression. For instance, studies have shown that β-tocopherol does not induce the expression of the connective tissue growth factor (CTGF) gene in human smooth muscle cells, a response that is observed with α-tocopherol. ahajournals.org This suggests a specificity of action among the different tocopherol isoforms, likely due to the structural differences in their chromanol rings. wikipedia.orgnih.gov
The regulation of gene expression by tocopherols can be categorized into several groups based on the function of the affected genes. These include genes involved in tocopherol uptake and metabolism, lipid metabolism, modulation of extracellular proteins, inflammation, and cell cycle regulation. researchgate.netnih.gov While much of this research has focused on α-tocopherol, it provides a framework for understanding the potential targets of β-tocopherol.
One of the key mechanisms through which tocopherols are thought to regulate gene expression is via the pregnane (B1235032) X receptor (PXR), a nuclear receptor that governs the expression of drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes. researchgate.net Tocopherols have been shown to activate PXR, thereby influencing the transcription of its target genes. researchgate.net For example, β-tocopherol has been observed to inhibit the lipopolysaccharide (LPS)-induced expression of the cyclooxygenase-2 (COX-2) gene in mouse macrophage cells. lipidmaps.org
Furthermore, tocopherols can influence the activity of transcription factors such as NF-κB and AP-1, often through the modulation of protein kinase C (PKC) activity. researchgate.netnih.gov However, β-tocopherol does not appear to inhibit PKC activity, unlike its α-isoform. medchemexpress.com This distinction further underscores the specific, non-antioxidant-related roles of different tocopherols in cellular regulation. In human erythroleukemia cells, β-tocopherol has been shown to inhibit the expression of integrins α4 and α5. medchemexpress.com Additionally, in B16 melanoma cells, it can inhibit the expression of tyrosinase and tyrosinase-related protein-2 (TRP-2). medchemexpress.com
The table below summarizes the known effects of β-tocopherol on gene and protein expression.
| Cell Type | Target Gene/Protein | Effect of β-Tocopherol |
| Human Smooth Muscle Cells | Connective Tissue Growth Factor (CTGF) | No induction |
| Mouse Macrophage Cells (RAW 264.7) | Cyclooxygenase-2 (COX-2) | Inhibition of LPS-induced expression |
| Human Erythroleukemia Cells (HEL) | Integrin α4 and α5 | Inhibition of PMA-induced expression |
| Mouse Melanoma Cells (B16) | Tyrosinase and TRP-2 | Inhibition of expression |
Interactions with Membrane Structure and Fluidity
This compound, due to its lipophilic nature, readily partitions into cellular membranes, where it can influence the membrane's physical properties. uwindsor.canih.gov Its interaction with the lipid bilayer is crucial for many of its biological functions, including those not directly related to its antioxidant capacity. tandfonline.com
The structure of β-tocopherol, with its chromanol head and phytyl tail, allows it to intercalate within the phospholipid bilayer. The position and orientation of the chromanol head group within the membrane are critical determinants of its activity. uwindsor.ca Research using various biophysical techniques has shown that tocopherols can affect membrane fluidity, though the effects can vary depending on the specific tocopherol isomer and the composition of the membrane. uwindsor.cajst.go.jp
Studies on the effects of different tocopherols on membrane fluidity have yielded contrasting results. While α-tocopherol has been shown to decrease membrane fluidity in some model systems, such as porcine intestinal brush-border membranes, β-, γ-, and δ-tocopherols had no significant effect on the fluorescence polarization of a probe molecule in the same system. mdpi.comnih.gov This suggests that the number and position of methyl groups on the chromanol ring play a significant role in these interactions. mdpi.com
The interaction of tocopherols with membrane phospholipids (B1166683) can lead to the formation of complexes, particularly with polyunsaturated fatty acids. tandfonline.com This association is thought to contribute to the stabilization of membranes, especially against lipid peroxidation. tandfonline.commdpi.com By modulating membrane fluidity, β-tocopherol can influence the activity of membrane-bound enzymes and the function of membrane receptors, thereby affecting various cellular processes. consensus.app
The table below summarizes the comparative effects of tocopherol isoforms on membrane fluidity.
| Tocopherol Isoform | Effect on Membrane Fluidity | Reference System |
| α-Tocopherol | Decrease | Porcine intestinal brush-border membranes |
| β-Tocopherol | No appreciable effect | Porcine intestinal brush-border membranes |
| γ-Tocopherol | No appreciable effect | Porcine intestinal brush-border membranes |
| δ-Tocopherol | No appreciable effect | Porcine intestinal brush-border membranes |
Modulation of Enzyme Activities (e.g., PLA2, Cyclooxygenase, Lipoxygenase)
This compound can modulate the activity of several key enzymes involved in cellular signaling and inflammation, often in a manner distinct from its antioxidant role.
Phospholipase A2 (PLA2): Phospholipase A2 enzymes are responsible for the hydrolysis of phospholipids at the sn-2 position, releasing fatty acids, including arachidonic acid, a precursor for eicosanoids. The activity of PLA2 is influenced by the physical state of the membrane. sav.sk While α-tocopherol has been shown to inhibit phospholipase A2 activity, other tocopherols, including β-tocopherol, also exhibit this inhibitory effect, although to a lesser extent. tandfonline.com This inhibition is not attributed to alterations in membrane fluidity, as cholesterol, a known modulator of membrane fluidity, does not inhibit PLA2 activity at similar concentrations. tandfonline.com
Cyclooxygenase (COX): Cyclooxygenase enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923). Research has demonstrated that β-tocopherol can inhibit the expression of the COX-2 gene in mouse macrophage cells stimulated by lipopolysaccharide (LPS). lipidmaps.org In contrast, some studies focusing on γ-tocopherol have shown it to be a more potent inhibitor of COX-2 activity compared to α-tocopherol, suggesting that the different isoforms of vitamin E have varied effects on this inflammatory pathway. nih.govresearchgate.net
Lipoxygenase (LOX): Lipoxygenase enzymes catalyze the deoxygenation of polyunsaturated fatty acids to produce leukotrienes and other inflammatory mediators. While some studies have indicated that certain forms of vitamin E can modulate lipoxygenase activity, specific data on the direct effect of this compound is less abundant compared to α- and γ-tocopherol. nih.govaai.orgahajournals.org For instance, α-tocopherol has been shown to inhibit 5-lipoxygenase, thereby reducing the release of the pro-inflammatory cytokine IL-1β in activated human monocytes, an effect not observed with β-tocopherol. ahajournals.org This highlights the isoform-specific nature of these interactions.
The table below summarizes the modulatory effects of β-tocopherol on the specified enzymes.
| Enzyme | Effect of β-Tocopherol | Cellular Context/Model System |
| Phospholipase A2 (PLA2) | Inhibition (to a lesser extent than α-tocopherol) | Not specified in the provided context |
| Cyclooxygenase-2 (COX-2) | Inhibition of gene expression | Mouse Macrophage Cells (RAW 264.7) |
| 5-Lipoxygenase (5-LOX) | No significant effect on IL-1β release (in contrast to α-tocopherol) | Activated Human Monocytes |
Research Methodologies and Analytical Techniques for 2s, 4 S, 8 S β Tocopherol
Extraction and Sample Preparation Techniques for Tocopherols (B72186) from Biological and Plant Matrices
The initial and critical step in the analysis of (2S, 4'S, 8'S)-β-tocopherol is its effective extraction from complex biological and plant matrices. The hydrophobic nature of tocopherols dictates the use of organic solvents for their extraction from materials like oily seeds, grains, and biological tissues. hilarispublisher.com
A common and straightforward method is direct solvent extraction , also known as solid-liquid extraction. nih.gov This involves macerating the powdered sample with a suitable solvent. tandfonline.com The choice of solvent is crucial and depends on the polarity of the target compounds; for non-polar compounds like tocopherols, hexane (B92381) or ether are often preferred. tandfonline.com The mixture is then agitated or heated to facilitate the dissolution of the tocopherols. tandfonline.com To prevent the degradation of these antioxidant compounds during extraction, antioxidants such as butylated hydroxytoluene (BHT) or pyrogallol (B1678534) are often added to the extraction solvent. nih.gov
For samples rich in fats and oils, a simple dilution with a suitable solvent like n-hexane may be sufficient. nih.govlcms.cz This is often followed by vortex mixing to ensure homogeneity before analysis. lcms.cz
In many instances, particularly with food and animal-derived samples, a saponification step is employed. ceu.es This process involves heating the sample with a strong alkali, such as potassium hydroxide (B78521) (KOH), typically in an ethanolic or methanolic solution. ceu.es Saponification serves to hydrolyze esterified forms of tocopherols, releasing the free tocopherol for analysis, and also to remove interfering lipids by converting them into water-soluble soaps. ceu.es The reaction time and temperature are critical parameters, with most procedures using temperatures between 70-80°C for 25-45 minutes. nih.gov Following saponification, the tocopherols are extracted from the aqueous phase using a non-polar solvent like n-hexane or a mixture of n-hexane and ethyl acetate. nih.gov
Matrix Solid-Phase Dispersion (MSPD) offers an alternative that requires smaller solvent volumes. hilarispublisher.com This technique involves blending the sample with a dispersant sorbent and then eluting the target compounds from a column packed with this mixture. hilarispublisher.com
Here is an interactive data table summarizing common extraction techniques:
| Extraction Technique | Description | Common Solvents | Key Considerations |
| Direct Solvent Extraction | Maceration of powdered sample with a solvent to dissolve tocopherols. tandfonline.com | Hexane, Ether, Ethanol, Methanol (B129727). nih.govtandfonline.com | Addition of antioxidants like BHT is recommended to prevent degradation. nih.gov |
| Saponification | Alkaline hydrolysis to release free tocopherols and remove interfering lipids. ceu.es | Potassium Hydroxide (KOH) in Ethanol or Methanol. ceu.es | Time and temperature are critical to avoid degradation of tocopherols. nih.gov |
| Sample Dilution | Direct dilution of oily samples with a non-polar solvent. nih.govlcms.cz | n-Hexane. lcms.cz | Suitable for samples with high lipid content. nih.gov |
| Matrix Solid-Phase Dispersion (MSPD) | Blending the sample with a sorbent and eluting the analytes. hilarispublisher.com | Varies depending on the sorbent and matrix. | Reduces solvent consumption compared to other methods. hilarispublisher.com |
Chromatographic Separation and Quantification Methods
Once extracted, the separation and quantification of this compound from other tocopherol isomers and matrix components are typically achieved through chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of tocopherols due to its versatility, stability of the analytes under HPLC conditions, and the availability of various detectors. aocs.org Both normal-phase and reversed-phase chromatography are employed. aocs.org
Normal-Phase HPLC (NP-HPLC) is considered the most effective method for separating all tocopherol and tocotrienol (B1241368) isomers, including the challenging separation of β- and γ-tocopherols. aocs.orgresearchgate.net This technique utilizes a polar stationary phase (e.g., silica (B1680970), amino, or diol columns) and a non-polar mobile phase, typically a mixture of hexane or heptane (B126788) with a polar modifier like 1,4-dioxane, tert-butyl methyl ether, or isopropanol. aocs.orgresearchgate.netutm.my
The separation in NP-HPLC is based on the polarity of the chromanol ring of the tocopherols. aocs.org The elution order is influenced by the number and position of methyl groups on this ring, with less polar isomers eluting earlier. aocs.orgutm.my Consequently, the typical elution order is α-, β-, γ-, and δ-tocopherol. aocs.org The ability to resolve the β- and γ-isomers is a significant advantage of NP-HPLC. researchgate.net
Reversed-Phase HPLC (RP-HPLC) is often preferred for routine analysis due to its robustness, faster equilibration times, and the use of less hazardous mobile phases compared to NP-HPLC. notulaebotanicae.roresearchgate.net However, a significant drawback of traditional C18 columns is their inability to separate the β- and γ-tocopherol isomers, which often co-elute. aocs.orgnotulaebotanicae.ro This limitation can be acceptable in analyses where the individual quantification of these two isomers is not critical, as β-tocopherol is often present in much smaller quantities than γ-tocopherol in many vegetable oils. notulaebotanicae.ro
RP-HPLC methods typically involve a non-polar stationary phase (most commonly C18) and a polar mobile phase, such as a mixture of methanol, acetonitrile (B52724), and water. notulaebotanicae.roomicsonline.org To prevent contamination of the column, sample preparation for RP-HPLC usually requires the removal of lipids through saponification. aocs.org
Recent advancements have led to the development of novel stationary phases, such as pentafluorophenyl (PFP) columns, which can achieve baseline separation of all eight tocopherol and tocotrienol congeners, including β- and γ-tocopherols, using reversed-phase conditions. nih.govresearchgate.net
Both Ultraviolet-Visible (UV-Vis) spectrophotometry and Fluorescence Detection (FLD) are commonly used for the detection of tocopherols after HPLC separation. aocs.org
UV-Vis Detection: Tocopherols absorb UV light in the range of 290-300 nm. aocs.org UV detectors are cost-effective and reliable for analyzing samples with high concentrations of tocopherols, such as vegetable oils. aocs.orgmdpi.com A diode array detector (DAD) or a simple UV-Vis detector can be used. mdpi.com The limits of detection (LOD) and quantification (LOQ) for UV detection are generally in the parts-per-million (ppm) range. mdpi.com
Fluorescence Detection (FLD): FLD offers significantly higher sensitivity and selectivity compared to UV detection, making it the preferred method for analyzing samples with low concentrations of tocopherols, such as biological tissues. aocs.orgomicsonline.org The typical excitation wavelength used is between 290 and 296 nm, and the emission wavelength is between 325 and 330 nm. aocs.orgomicsonline.org The LOD and LOQ for FLD are substantially lower than for UV detection, often in the parts-per-billion (ppb) range. notulaebotanicae.romdpi.com It is important to note that tocopherol acetate, a common synthetic form, is not fluorescent and must be detected by other means, such as UV photometry. scispace.com
The following table provides a comparative overview of NP-HPLC and RP-HPLC for tocopherol analysis:
| Feature | Normal-Phase HPLC (NP-HPLC) | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | Polar (e.g., silica, amino, diol) aocs.orgresearchgate.net | Non-polar (e.g., C18, PFP) aocs.orgnih.gov |
| Mobile Phase | Non-polar (e.g., hexane/dioxane) aocs.org | Polar (e.g., methanol/acetonitrile/water) notulaebotanicae.ro |
| Separation of β- and γ-Tocopherols | Generally provides good separation. aocs.orgresearchgate.net | Traditional C18 columns do not separate them; PFP columns can. notulaebotanicae.ronih.gov |
| Advantages | Excellent separation of all isomers. aocs.org | Robust, faster equilibration, less hazardous solvents. notulaebotanicae.roresearchgate.net |
| Disadvantages | Use of more hazardous solvents. aocs.org | Co-elution of β- and γ-isomers on C18 columns. notulaebotanicae.ro |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the analysis of tocopherols. lcms.czshimadzu.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which is less expensive and produces less organic waste than the solvents used in NP-HPLC. lcms.czshimadzu.com
SFC offers several advantages, including faster analysis times and high chromatographic efficiency due to the high diffusivity and low viscosity of supercritical fluids. shimadzu.comclinlabint.com For instance, the analysis of tocopherols, which might take over ten minutes with NP-HPLC, can be completed in as little as four minutes using SFC without compromising peak resolution. lcms.czshimadzu.com SFC is particularly well-suited for the separation of compounds that are amenable to normal-phase chromatography, making it an excellent technique for tocopherol analysis. lcms.czshimadzu.com The combination of SFC with tandem mass spectrometry (SFC-MS/MS) provides a rapid, sensitive, and specific method for the routine quantification of tocopherols in biological samples like human serum. clinlabint.com
Gas Chromatography (GC)
Gas chromatography (GC) is a well-established technique for the analysis of tocopherols, including β-tocopherol. cerealsgrains.org It is often used in conjunction with other methods like thin-layer chromatography (TLC) for sample purification prior to GC analysis. google.com For the determination of individual tocopherols in biological samples like plasma and red blood cells, a common workflow involves extraction, purification of the unsaponifiable fraction by TLC, derivatization of the tocopherols, and subsequent quantitation by GC. google.com
A rapid and efficient gas chromatography-mass spectrometry (GC-MS) method has been developed for the simultaneous determination of eight vitamin E isomers, including β-tocopherol, in functional foods and nutritional supplements. rsc.org This method allows for the direct extraction of vitamin E isomers without the need for saponification, using a mixture of methanol and hexane. rsc.org Good separation of the isomers can be achieved on a VF-5MS column within 13 minutes. rsc.org The mass spectrometer can be operated in both full scan and selected ion monitoring (SIM) modes for qualitative and quantitative analysis, respectively. rsc.org
In a typical GC-MS setup for tocopherol analysis, a capillary column such as a VF-5MS (30 m × 0.25 mm, 0.25 μm) is used. rsc.org The instrument's detection limits for vitamin E isomers can range from 0.09 ng/mL to 0.46 ng/mL, with quantification limits between 0.29 ng/mL and 1.52 ng/mL. rsc.org The linearity of such methods is generally excellent, with correlation coefficients greater than 0.997 over a concentration range of 0.1 to 40 μg/mL. rsc.org
For the analysis of all four tocopherols in human serum, GC-MS of their trimethylsilyl (B98337) (TMS) derivatives is a viable method. researchgate.net This approach offers high sensitivity, with a detection limit of 40 pg for all TMS-tocopherols in selected ion monitoring mode. researchgate.net
Table 1: GC-MS Method Parameters for Vitamin E Isomer Analysis
| Parameter | Value |
| Column | VF-5MS (30 m × 0.25 mm, 0.25 μm) rsc.org |
| Extraction Solvents | Methanol and Hexane (7:3, v/v) rsc.org |
| Analysis Time | < 13 minutes rsc.org |
| Detection Mode | Full Scan and SIM rsc.org |
| Internal Standard | Dibenzanthracene rsc.org |
| Linear Range | 0.1 to 40 μg/mL rsc.org |
| Correlation Coefficients | > 0.997 rsc.org |
| Detection Limits | 0.09 - 0.46 ng/mL rsc.org |
| Quantification Limits | 0.29 - 1.52 ng/mL rsc.org |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a widely utilized method for the separation of vitamin E isomers. cerealsgrains.org It can be used in both analytical and preparative modes. google.com In preparative TLC, separated fractions can be physically removed from the plate. google.com However, for preparative purposes, high-performance liquid chromatography (HPLC) is often preferred due to its relative ease. google.com
Silica gel is the most commonly employed sorbent in TLC for tocopherol separation. google.com Typically, a silica gel with a particle size of 250 μm is coated onto a glass plate. google.com While TLC has been used extensively, it often serves as a purification step before a more definitive analytical technique like gas chromatography (GC), as TLC alone may not provide complete separation of all tocopherol isomers. google.com For instance, some TLC methods have shown a lack of separation between β- and γ-tocopherol. google.com
The primary drawback of traditional TLC methods is their inability to separate γ-tocopherol and β-tocotrienol. cerealsgrains.org Furthermore, since tocopherols are sensitive to light and oxidation, the exposure on a TLC plate can lead to degradation. cerealsgrains.org Despite these limitations, TLC remains a valuable tool, particularly for the purification of unsaponifiables from samples before further analysis. google.com
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of tocopherols. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to make complete ¹H and ¹³C NMR assignments for the different tocopherol isomers. nih.gov
¹³C NMR is particularly effective in distinguishing between the various tocopherols. nih.gov For β-tocopherol, the chemical shifts of the carbon atoms in the chromanol ring and the phytyl tail provide a unique fingerprint for its identification.
¹H NMR provides detailed information about the protons in the molecule. In a study analyzing β-tocopherol from corn oil, ¹H NMR analysis at 500 MHz in MeOD showed characteristic signals. uad.ac.id These included a signal for the aromatic proton H-7 at a chemical shift of δH 6.33 (s, 1H), and signals for the pyran ring protons at δH 2.49 (t, 2H) for H-3 and δH 1.68 (m, 2H) for H-4. uad.ac.id The remaining sp3 signals for the aliphatic CH2 and CH groups of the phytyl tail appear between 1.45-0.96 ppm. uad.ac.id
2D NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are used to establish the connectivity between protons and carbons, confirming the structural assignments. nih.gov HETCOR spectra have also been shown to be useful for the qualitative identification of tocopherol mixtures. nih.gov Furthermore, suspended-state STD HR/MAS NMR has been used to study the interaction between β-tocopherol and different stationary phases in chromatography, revealing that the aromatic region of the molecule interacts with C30 and PEAA phases. acs.org
Table 2: Characteristic ¹H NMR Chemical Shifts for β-Tocopherol
| Proton | Chemical Shift (δ ppm) | Multiplicity |
| H-7 (aromatic) | 6.33 | s |
| H-3 (pyran ring) | 2.49 | t |
| H-4 (pyran ring) | 1.68 | m |
| Aliphatic (phytyl tail) | 0.96-1.45 | m |
Data from a 500 MHz spectrum in MeOD. uad.ac.id
Mass Spectrometry (MS) for Identification and Quantitation
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive and specific method for the identification and quantitation of β-tocopherol. rsc.orgresearchgate.net
In LC-MS analysis, negative-ion electrospray ionization (ESI) has been found to be more sensitive for tocopherols than positive-ion mode. nih.gov For β-tocopherol, the deprotonated molecule [M-H]⁻ is observed at m/z 415. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) is used to analyze the fragmentation pathways of the parent ions, providing structural confirmation. nih.govnih.gov A characteristic fragmentation of tocopherols involves the loss of the side chain along with two carbons from the non-aromatic part of the chromanol ring. researchgate.net In positive atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ for β-tocopherol appears at m/z 417, with characteristic fragment ions at m/z 191 and 151. aocs.org
For quantitative analysis, LC-MS/MS methods operating in multiple reaction monitoring (MRM) mode offer excellent sensitivity and specificity. nih.gov A fast chromatography-tandem mass spectrometry (FC-MS/MS) method has been developed for the simultaneous quantitation of tocopherols and phytosterols. uliege.be In this method, β- and γ-tocopherol, being isomers, were not chromatographically resolved and were quantified together. uliege.be Calibration curves for tocopherols typically show good linearity (R² > 0.996) in the range of 0.25-10 µg/ml. uliege.be
GC-MS methods also provide robust quantification. researchgate.net When analyzing trimethylsilyl (TMS) derivatives of tocopherols, a detection limit of 40 pg can be achieved using selected ion monitoring (SIM). researchgate.net
Table 3: Mass Spectrometry Data for β-Tocopherol
| Ionization Mode | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Reference |
| Negative ESI | 415 ([M-H]⁻) | - | nih.gov |
| Positive APCI | 417 ([M+H]⁺) | 191, 151 | aocs.org |
UV-Visible Spectrophotometry for Complex Formation Studies
UV-Visible spectrophotometry is a valuable technique for studying the complex formation between tocopheroxyl radicals and metal cations. The UV-Vis absorption spectrum of the β-tocopheroxyl radical (β-Toc•) exhibits a maximum wavelength (λmax) that is sensitive to its environment. nih.gov
In acetonitrile solution, the β-Toc• radical, generated by reacting β-tocopherol with an aroxyl radical, has a λmax in the range of 425-428 nm. nih.gov When metal salts such as LiClO₄, NaClO₄, or Mg(ClO₄)₂ are added, this λmax shifts to higher wavelengths. nih.gov This bathochromic shift is indicative of the formation of a complex between the tocopheroxyl radical and the metal cation, denoted as (Toc•···M⁺) or (Toc•···M²⁺). nih.gov
The magnitude of the shift in λmax, as well as the increase in the apparent molar extinction coefficient (εmax), is dependent on the concentration and type of metal salt. nih.gov The stability constants (K) for these complexes have been determined and follow the order Na⁺ < Li⁺ < Mg²⁺. nih.gov This trend indicates that smaller, more highly charged cations form more stable complexes. nih.gov For a given metal salt, the K value for the β-Toc• complex is intermediate among the tocopherol isomers, following the order δ- < γ- < β- < α-Toc•. nih.gov These experimental findings are supported by DFT molecular orbital calculations, which show that the metal cations coordinate to the oxygen atom at the 6-position of the tocopheroxyl radical. nih.gov
Table 4: UV-Visible Spectrophotometry Data for β-Tocopheroxyl Radical
| Condition | λmax (nm) | Observation |
| Acetonitrile solution (no metal salts) | 425-428 | Baseline absorption maximum. nih.gov |
| Acetonitrile with increasing metal salt concentration | Increases | Suggests complex formation with metal cations. nih.gov |
Raman Spectroscopy for Cellular Monitoring
Raman spectroscopy is a non-invasive optical technique that provides detailed information about the biochemical composition of cells and tissues, making it a valuable tool for monitoring the effects of molecules like tocopherols at a cellular level. nih.govscispace.com This technique can be used to characterize the chemical profile of cells and observe changes induced by external agents or treatments, including supplementation with vitamin E. semanticscholar.orgbiorxiv.org
Studies have utilized Raman spectroscopy and imaging to investigate the influence of vitamin E on the biochemical profile of gastric cells. semanticscholar.orgbiorxiv.org By analyzing the Raman spectra of cells, researchers can identify and track changes in the distribution and concentration of various biomolecules, such as lipids, proteins, and nucleic acids, following exposure to tocopherols. semanticscholar.orgbiorxiv.org This allows for the monitoring of cellular responses and the effects of vitamin E on cellular metabolism and structure. nih.govbohrium.com
The application of Raman spectroscopy can help elucidate the mechanisms of action of tocopherols within the cell. semanticscholar.org For example, it can be used to study the impact of vitamin E on oxidative stress. nih.govscispace.combohrium.com Raman imaging, in particular, can provide spatial information on the localization of these biochemical changes within the cell. scispace.com While specific Raman spectral data for this compound within cells is not detailed in the provided context, the general application of the technique for monitoring the effects of tocopherols demonstrates its potential for cellular-level research. nih.govsemanticscholar.orgbiorxiv.org
In Vitro Experimental Models
In vitro models are essential for dissecting the specific cellular and molecular mechanisms of this compound, independent of the systemic complexities of a whole organism.
Cell culture systems provide a controlled environment to study the direct effects of β-tocopherol on specific cell types.
Macrophages: These immune cells are central to inflammatory processes. Studies using macrophage cell lines (e.g., RAW 264.7) have investigated the effects of different tocopherols. While some tocopherols (gamma and delta) can be cytotoxic to macrophages, β-tocopherol has been shown to be effective in inhibiting cyclooxygenase (COX) activity in monocytes derived from aged mice. nih.govcambridge.org Unlike α-tocopherol, which inhibits the release of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) from activated human monocytes, the closely related antioxidant β-tocopherol had no such effect, highlighting a specific, non-antioxidant-related role for the α-isomer in this context. nih.gov
Epithelial Cells: Epithelial cells, such as the human lung epithelial cell line A549, are used to model inflammatory responses. Research indicates that γ-tocopherol can inhibit prostaglandin (B15479496) E2 production in these cells, whereas α-tocopherol has no effect. cambridge.orgpnas.org Studies on normal mammary epithelial cells have shown that their growth is not significantly affected by α- or γ-tocopherol, but can be inhibited by other isomers. nih.gov The PKC-inhibiting effect of vitamin E is also known to occur in lens epithelial cells. nih.gov
Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs): MSCs are multipotent cells with significant therapeutic potential, partly due to their immunomodulatory properties. amegroups.org Vitamin E, as a group of compounds, is known to influence these cells. For example, olive leaf extract, which contains tocopherols, has been shown to protect against cisplatin-induced toxicity by mitigating oxidative stress and inflammation, effects that are also attributed to MSCs. nih.gov While direct studies focusing exclusively on this compound in BM-MSCs are limited, the known antioxidant and signaling roles of tocopherols suggest a potential for modulating MSC function and their therapeutic paracrine effects.
Enzyme assays are used to measure the effect of this compound on the activity of specific enzymes, which is crucial for understanding its molecular mechanisms.
| Enzyme | Cell/System | Effect of β-Tocopherol | Key Finding |
| Protein Kinase C (PKC) | Vascular Smooth Muscle Cells | No inhibition | Unlike α-tocopherol, which inhibits PKC and cell proliferation, β-tocopherol lacks this effect. cambridge.orgscicompdf.se This demonstrates a high degree of specificity for α-tocopherol in this signaling pathway. |
| Cyclooxygenase (COX) | Monocytes (from aged mice) | Inhibition | β-tocopherol, along with other non-α-tocopherol homologues, was effective in inhibiting COX activity, suggesting a role in modulating inflammatory pathways. cambridge.org |
| 5-Lipoxygenase | Human Monocytes | No inhibition (inferred) | α-tocopherol was found to inhibit the 5-lipoxygenase pathway, but the similar antioxidant β-tocopherol had no effect on IL-1β release, suggesting it does not inhibit this enzyme. nih.gov |
These assays reveal that while β-tocopherol shares general antioxidant properties with other tocopherols, its influence on specific signaling enzymes like PKC is distinct, particularly from the well-studied α-tocopherol.
Animal Models for Investigating Biological Roles (e.g., Oxidative Stress Models, Resorption-Gestation Test in Rats)
Animal models are indispensable for evaluating the systemic and physiological effects of this compound in vivo.
Oxidative Stress Models: These models involve inducing oxidative stress in animals through various means (e.g., toxins, high-fat diets) to study the protective effects of antioxidant compounds. researchgate.netresearchgate.net Oxidative stress is implicated in numerous pathologies, and reactive oxygen species (ROS) can damage essential biomolecules. nih.gov While tocopherols as a class are studied for their ability to counteract these effects, specific studies focusing on β-tocopherol in these models help to clarify its role in protecting against systemic oxidative damage. researchgate.netmdpi.com
Resorption-Gestation Test in Rats: This is the classical in vivo bioassay used to determine the biological activity of different vitamin E forms. cambridge.org The test measures the ability of a given tocopherol to prevent fetal resorption in vitamin E-deficient pregnant rats. nih.gov This assay has been fundamental in establishing the relative biopotencies of the various tocopherol and tocotrienol isomers. Studies consistently show that this compound (also referred to as d-β-tocopherol or RRR-β-tocopherol) has significant, albeit lower, biological activity compared to the α-isomer. cambridge.orglipidbank.jp
| Vitamin E Isomer | Relative Biological Activity (%) (Resorption-Gestation Test) |
| d-α-Tocopheryl Acetate | 136% nih.gov |
| d,l-α-Tocopheryl Acetate | 100% (Reference) nih.gov |
| d-β-Tocopherol | 45% nih.gov (Reported as ~57% of α-tocopherol elsewhere cambridge.org) |
| d-γ-Tocopherol | 13% nih.gov |
| d-δ-Tocopherol | < 0.4% nih.gov |
This test confirms that this compound is a biologically active form of vitamin E, capable of fulfilling the vitamin's essential role in preventing specific deficiency symptoms in animal models. lipidbank.jpcambridgecore.org
Comparative Aspects and Structure Activity Relationships of Tocopherols with Implications for β Tocopherol
Influence of Stereochemistry on Biological Activity and Retention
The biological activity and retention of tocopherols (B72186) are significantly influenced by their stereochemistry. Tocopherols possess three chiral centers at the 2, 4', and 8' positions of the phytyl tail, which gives rise to eight possible stereoisomers. nih.govresearchgate.net Naturally occurring tocopherols, including (2S, 4'S, 8'S)-β-Tocopherol, exist exclusively in the RRR-configuration at these chiral centers. nih.govaocs.org Synthetic α-tocopherol, however, is a racemic mixture of all eight stereoisomers. cambridge.org
The configuration at the C2 position is a critical determinant of biological activity. nih.gov Stereoisomers with an R configuration at the C2 position are more biologically active than those with an S configuration. nih.gov This is largely due to the selective binding of the hepatic α-tocopherol transfer protein (α-TTP), which preferentially recognizes the 2R-isomers. cambridge.orgcambridge.org This protein is responsible for incorporating α-tocopherol into very-low-density lipoproteins (VLDL) for distribution throughout the body, leading to the preferential retention of 2R-α-tocopherol forms. karger.comslu.se While discrimination between stereoisomers does not appear to occur during absorption, it is a post-absorptive event in the liver. mdpi.com
The biopotency of α-tocopherol stereoisomers varies significantly, with RRR-α-tocopherol exhibiting the highest activity. mdpi.com Studies using the rat fetal resorption–gestation test have demonstrated the following relative activities for α-tocopherol stereoisomers compared to RRR-α-tocopherol (100%): RRS (90%), RSS (73%), SSS (60%), RSR (57%), SRS (37%), SRR (31%), and SSR (21%). cambridge.org This highlights the profound impact of the spatial arrangement of the methyl groups on the phytyl tail on the biological function of tocopherols.
Table 1: Relative Bioactivity of α-Tocopherol Stereoisomers This table is interactive. You can sort and filter the data.
| Stereoisomer | Relative Bioactivity (%) |
|---|---|
| RRR | 100 |
| RRS | 90 |
| RSS | 73 |
| SSS | 60 |
| RSR | 57 |
| SRS | 37 |
| SRR | 31 |
| SSR | 21 |
Data sourced from a rat fetal resorption–gestation test. cambridge.org
Role of Methylation Pattern on Chromanol Ring in Antioxidant and Non-Antioxidant Functions
The methylation pattern on the chromanol ring is a key structural feature that dictates the antioxidant and non-antioxidant functions of tocopherols. The four main tocopherol isoforms (α, β, γ, and δ) differ in the number and position of methyl groups on this ring. nih.govmdpi.com α-tocopherol is fully methylated, while β- and γ-tocopherols are dimethylated, and δ-tocopherol is monomethylated. mdpi.com
In terms of antioxidant activity, the ability to donate a hydrogen atom from the hydroxyl group on the chromanol ring to scavenge free radicals is paramount. cirad.fr The degree of methylation influences this capacity. Generally, the antioxidant activity of tocopherols in vitro follows the order α > β ≈ γ > δ. mdpi.comskinident.world The high degree of methylation in α-tocopherol, particularly at the ortho-positions of the chromanol ring, enhances its antioxidant capacity. researchgate.net
However, the methylation pattern also plays a crucial role in non-antioxidant functions, such as the regulation of gene expression and enzyme activity. frontiersin.org For instance, α-tocopherol has been shown to be involved in the regulation of protein kinase C (PKC) activity, an effect not mimicked by β-tocopherol. cambridge.org Similarly, α-tocopherol, but not β-tocopherol, can up-regulate α-tropomyosin and down-regulate CD36. cambridge.org In contrast, γ-, δ-, and α-tocopherol, but not β-tocopherol, were found to be equally inhibitory to the proliferation of smooth muscle cells. cambridge.org
The absence of a methyl group at the C5 position in γ- and δ-tocopherol allows for reactions that are not possible for α- and β-tocopherol. For example, γ-tocopherol can be nitrated at the C5 position to form 5-nitro-γ-tocopherol, a reaction that is prevented by the methyl group at this position in α-tocopherol. nih.govmdpi.com This highlights how the specific methylation pattern of each tocopherol isoform leads to distinct biological activities beyond simple antioxidant capacity.
Distinctions in Biological Activity and Metabolism between Tocopherols and Tocotrienols
Tocopherols and tocotrienols, while both part of the vitamin E family, exhibit significant differences in their biological activity and metabolism, primarily due to the structure of their side chains. nih.gov Tocopherols possess a saturated phytyl tail, whereas tocotrienols have an unsaturated isoprenoid tail with three double bonds. mdpi.comnih.gov
Biological Activity: In terms of antioxidant potential, tocotrienols are often considered more potent than their corresponding tocopherol counterparts in vitro. nih.govmdpi.com This is attributed to their greater distribution within the phospholipid bilayer of cell membranes and more effective interaction with lipid peroxyl radicals. nih.gov However, the in vivo biological activity of tocopherols, particularly RRR-α-tocopherol, is significantly higher due to preferential retention in the body. cambridge.orgkarger.com The α-TTP has a much lower affinity for tocotrienols, which is thought to be due to the rigid configuration of the three double bonds in their unsaturated tail, hindering their accommodation in the protein's hydrophobic pocket. nih.gov
The biological activities of tocopherols and tocotrienols also diverge in their non-antioxidant roles. For example, tocotrienols have shown potent neuroprotective and cholesterol-lowering properties that are not as prominent in tocopherols. nih.gov Conversely, α-tocopherol is more involved in gene regulation. cambridge.orgcambridge.org
Metabolism: All forms of vitamin E are metabolized through side-chain degradation, but the rates of metabolism differ significantly. cambridge.org Tocotrienols and non-α-tocopherol forms are metabolized more extensively and rapidly than α-tocopherol. nih.govnih.gov The primary metabolic pathway involves ω-hydroxylation by cytochrome P450 enzymes, followed by β-oxidation of the side chain to form water-soluble metabolites that are excreted in the urine. nih.govtandfonline.com
The presence of an unsaturated side chain in tocotrienols leads to a higher rate of metabolism. nih.gov For example, in HepG2 cells, α-tocotrienol produced significantly more of the final metabolite, α-carboxyethyl-hydroxychroman (α-CEHC), compared to α-tocopherol. cambridge.org This rapid metabolism and excretion of tocotrienols and non-α-tocopherols contribute to their lower bioavailability and retention in the body compared to α-tocopherol. nih.gov
Table 2: Comparison of Tocopherols and Tocotrienols This table is interactive. You can sort and filter the data.
| Feature | Tocopherols | Tocotrienols |
|---|---|---|
| Side Chain | Saturated phytyl tail | Unsaturated isoprenoid tail (3 double bonds) |
| Chiral Centers | 3 (2, 4', 8') | 1 (2) |
| Natural Configuration | RRR | R |
| α-TTP Affinity | High (especially for RRR-α-tocopherol) | Low |
| In Vitro Antioxidant Activity | Potent | Generally more potent than corresponding tocopherols |
| In Vivo Biological Activity | High (due to retention) | Lower (due to rapid metabolism) |
| Metabolism Rate | Slower (especially for α-tocopherol) | Faster |
| Primary Metabolic Pathway | ω-hydroxylation and β-oxidation | ω-hydroxylation and β-oxidation |
Data compiled from multiple sources. nih.govnih.govcambridge.orgcambridge.orgkarger.commdpi.comnih.govnih.govmdpi.com
Emerging Research Areas and Future Directions in 2s, 4 S, 8 S β Tocopherol Studies
Elucidation of Novel Non-Antioxidant Mechanisms and Receptor Interactions
While the antioxidant properties of tocopherols (B72186) are well-established, research is increasingly focusing on their non-antioxidant functions. researchgate.net These functions are often independent of the molecule's ability to scavenge free radicals. researchgate.net For instance, specific tocopherols can modulate signal transduction pathways and gene expression. researchgate.netresearchgate.net
Alpha-tocopherol (B171835), a closely related isomer, has been shown to inhibit protein kinase C (PKC) activity, which is involved in cell proliferation and differentiation. researchgate.netthegoodscentscompany.com It also influences the expression of genes such as CD36 and collagenase. researchgate.net Conversely, it can activate protein phosphatase 2A (PP2A) and upregulate the expression of other genes like α-tropomyosin. researchgate.netthegoodscentscompany.com These specific effects, not observed with beta-tocopherol, highlight the nuanced roles of different vitamin E isomers. researchgate.net
Research into γ-tocopherol and δ-tocopherol has also revealed unique non-antioxidant mechanisms. researchgate.net For example, γ-tocopherol and its metabolites have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are involved in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.comnih.gov
The search for a specific receptor for tocopherols continues. While no single receptor has been definitively identified, the heterogeneity of tocopherol actions suggests the possibility of a common receptor or co-receptor that interacts with tocopherols and transcription factors to regulate gene expression. nih.gov
Advanced Understanding of Genetic and Epigenetic Regulation of Tocopherol Metabolism
The metabolism of tocopherols is a complex process influenced by genetic and epigenetic factors. researchgate.net Genetic polymorphisms in genes responsible for tocopherol uptake, transport, and degradation can significantly impact its biological activity. researchgate.net
The liver plays a central role in regulating the body's vitamin E status. mdpi.com The α-tocopherol transfer protein (α-TTP), encoded by the TTPA gene, is crucial for incorporating α-tocopherol into very-low-density lipoproteins (VLDL) for transport to other tissues. mdpi.comnih.govnih.gov This protein shows a strong preference for the RRR-α-tocopherol stereoisomer, leading to the preferential retention of this form in the body. mdpi.comnih.gov Loss-of-function mutations in the TTPA gene result in a severe vitamin E deficiency syndrome known as ataxia with isolated vitamin E deficiency (AVED). mdpi.comnih.gov
Other genes are also implicated in tocopherol metabolism. For example, cytochrome P450 4F2 (CYP4F2) is a key enzyme in the catabolism of tocopherols, initiating the ω-oxidation of the phytyl tail, which leads to their degradation and excretion. nih.gov Genetic variations in genes like SREBF2, which regulates the expression of NPC1L1 (involved in intestinal absorption), and ABCG1, a membrane transporter, may also influence tocopherol bioavailability. mdpi.com
Epigenetic modifications are also emerging as potential regulators of tocopherol metabolism, although this area is less explored. These modifications could influence the expression of genes involved in tocopherol transport and breakdown, adding another layer of complexity to its regulation. mdpi.com
Application of Omics Technologies (e.g., transcriptomics, metabolomics) in Research
Omics technologies, such as transcriptomics and metabolomics, are powerful tools for gaining a comprehensive understanding of the biological effects of tocopherols. nih.govnih.gov These high-throughput techniques allow for the simultaneous analysis of thousands of genes (transcriptomics) or metabolites (metabolomics), providing a systems-level view of cellular responses. nih.govfrontiersin.org
Transcriptomics has been instrumental in identifying genes regulated by tocopherols. researchgate.net For example, gene chip technology has revealed that α-tocopherol can modulate the expression of genes involved in blood coagulation, steroid metabolism, and glutathione (B108866) synthesis. researchgate.net In plants, transcriptomic studies have helped to elucidate the regulatory networks of tocopherol biosynthesis and its interaction with other metabolic pathways, such as chlorophyll (B73375) metabolism. frontiersin.org By integrating transcriptomic data with other omics data, researchers can identify key regulatory genes and pathways. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org
Metabolomics provides a snapshot of the metabolic state of a cell or organism. nih.gov It has been used to study the effects of tocopherol supplementation on the plasma metabolome and to identify novel biomarkers of tocopherol status. nih.gov In plant science, metabolomic analysis has been used to identify metabolites that are important for stress responses and nutritional value. mdpi.com The integration of metabolomics and transcriptomics can reveal how changes in gene expression translate to alterations in metabolic pathways. nih.gov
The combined use of these omics technologies is advancing our understanding of the complex roles of tocopherols in health and disease, moving beyond their simple antioxidant function. nih.govmsu.edu
Development of Highly Sensitive and Specific Analytical Methodologies
Accurate and sensitive analytical methods are essential for studying the metabolism and function of (2S, 4'S, 8'S)-β-Tocopherol and other vitamin E isomers. High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of tocopherols. aocs.org
Several HPLC-based methods have been developed, utilizing different column types and detection methods. aocs.orgnotulaebotanicae.ro
Normal-phase (NP-HPLC) can separate all tocopherol isomers. aocs.orgsigmaaldrich.com
Reversed-phase (RP-HPLC) is often used, but typically cannot separate β- and γ-tocopherols. notulaebotanicae.ro However, recent advancements with specific columns, like the pentafluorophenyl (PFP) column, have enabled the separation of all eight tocols (tocopherols and tocotrienols). aocs.org
Ultra-High-Pressure Liquid Chromatography (UPLC) offers faster and more efficient separation of tocopherols. aocs.org
Detection methods commonly used with HPLC include:
Fluorescence Detection (FLD) : This is a highly sensitive and specific method for tocopherol analysis. aocs.orgnotulaebotanicae.ro
Ultraviolet (UV) Detection : Also commonly used in food and feed analysis. aocs.org
Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) provide high sensitivity and specificity, allowing for the simultaneous determination of multiple tocopherol and tocotrienol (B1241368) isomers. sigmaaldrich.comresearchgate.net
Sample preparation is a critical step in tocopherol analysis. Common techniques include solvent extraction, sometimes assisted by alkaline hydrolysis to release tocopherols from the food matrix. aocs.orghilarispublisher.com The development of simpler and faster methods, such as direct injection after dilution and centrifugation, has improved the efficiency of routine analysis. notulaebotanicae.ro
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying β-Tocopherol in complex matrices like vegetable oils?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, a Cosmosil PFP column (250 × 4.6 mm, 5 µm) with methanol/water (90:10 v/v) mobile phase at 1 mL/min and UV detection at 295 nm effectively separates β-Tocopherol from other isomers . To address data variability, multi-location trials with ANOVA and Tukey’s HSD post-hoc tests can identify significant differences across sample groups (e.g., soybean cultivars) .
Q. How can the stereochemical configuration of β-Tocopherol be confirmed during synthesis or extraction?
- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) spectroscopy are critical. For instance, retention times from chiral HPLC columns (e.g., Cosmosil PFP) compared to authenticated standards confirm stereoisomer identity . NMR analysis of methyl group positions on the chromanol ring further validates the (2S,4'S,8'S) configuration .
Advanced Research Questions
Q. What experimental designs are optimal for assessing β-Tocopherol’s neuroprotective effects against amyloid-beta toxicity?
- Methodological Answer : Use primary neuron cultures exposed to amyloid-beta oligomers. Measure neuronal viability via MTT assays and calcium channel modulation (e.g., reduced alpha 1C subunit expression via qPCR) . Include controls for oxidative stress markers (e.g., malondialdehyde) and compare isomer-specific effects (e.g., β- vs. γ-Tocopherol) to isolate mechanisms .
Q. How should researchers reconcile contradictions in clinical data on β-Tocopherol’s antioxidant efficacy?
- Methodological Answer : Differences in study design (e.g., observational vs. randomized trials) and isomer specificity contribute to discrepancies. For example, the ATBC trial found α-Tocopherol ineffective for lung cancer prevention, but β-Tocopherol’s distinct antioxidant pathways (e.g., scavenging reactive nitrogen species) may yield divergent outcomes . Use multivariate analysis to adjust for confounders like smoking status and dietary intake .
| Study Type | Key Limitations | Recommendations for β-Tocopherol Studies |
|---|---|---|
| Observational | Confounding by diet/supplements | Validate serum biomarkers and adjust for covariates |
| Randomized Controlled | Isomer-specific dosing, long-term follow-up | Include β-Tocopherol-specific arms and endpoints |
Q. What molecular mechanisms underlie β-Tocopherol’s gene regulatory effects in neurodegenerative disease models?
- Methodological Answer : Transcriptomic profiling (e.g., RNA-seq) in neuronal cells treated with β-Tocopherol can identify regulated pathways (e.g., nerve growth factor signaling or glycation end-product clearance) . Combine with chromatin immunoprecipitation (ChIP) to assess transcription factor binding (e.g., Nrf2) at antioxidant response elements .
Data Contradiction Analysis
Q. Why do preclinical and clinical studies show conflicting results on β-Tocopherol’s role in oxidative stress mitigation?
- Methodological Answer : Preclinical models often use isolated cells or high-dose interventions, while clinical trials face bioavailability challenges. For example, β-Tocopherol’s lipophilicity limits tissue distribution in humans compared to in vitro systems . Address this by incorporating pharmacokinetic studies (e.g., LC-MS for tissue-specific bioavailability) and optimizing delivery systems (e.g., nanoemulsions) .
Experimental Optimization
Q. How can agricultural research improve β-Tocopherol yield in plant sources like soybeans?
- Methodological Answer : Multi-location field trials with advanced breeding lines (e.g., DH863 and DH710 soybean genotypes) identify high-tocopherol cultivars . Gas chromatography (GC) or HPLC analysis of deodorizer distillates quantifies β-Tocopherol in oil fractions, enabling selection for genetic traits .
Key Takeaways
- Analytical Rigor : HPLC-UV and ANOVA remain gold standards for isomer-specific quantification and variability analysis.
- Neuroprotection Models : Primary neuron assays and calcium signaling studies are critical for mechanistic insights.
- Clinical Translation : Isomer-specific dosing and biomarker validation are essential to address contradictions in human trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
